![molecular formula C8H6F3NO2 B2398254 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone CAS No. 186338-96-5](/img/structure/B2398254.png)
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone is a compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds The presence of a trifluoromethyl group in its structure makes it particularly interesting due to the unique properties imparted by the fluorine atoms
作用机制
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical reactions .
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given the presence of a hydroxy group . The trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic pockets within target proteins .
Biochemical Pathways
Compounds with similar structures have been implicated in a variety of biochemical pathways, including those involved in the regulation of enzymatic activity .
Pharmacokinetics
The presence of a hydroxy group could potentially enhance its solubility, while the trifluoromethyl group could improve its lipophilicity, both of which could impact its bioavailability .
Result of Action
Similar compounds have been shown to exert a variety of biological effects, potentially through their interaction with target proteins .
准备方法
The synthesis of 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone can be achieved through several routes. One common method involves the reaction of 4-hydroxy-2-(trifluoromethyl)pyridine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve more scalable processes, including continuous flow synthesis, which allows for better control over reaction conditions and yields.
化学反应分析
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone has a wide range of applications in scientific research:
相似化合物的比较
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone can be compared with other similar compounds, such as:
2-Fluoro-3-[2-(S)-2-azetidinylmethoxy]pyridine: A high-affinity nicotinic ligand.
Bicyclopyrone: A broad-spectrum herbicide with a similar pyridine structure.
4-Hydroxy-2-quinolones: Compounds with similar hydroxyl and carbonyl functionalities.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
3-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)6-5(14)2-3-12-7(6)8(9,10)11/h2-3H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVYIANWVKDPOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC=CC1=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
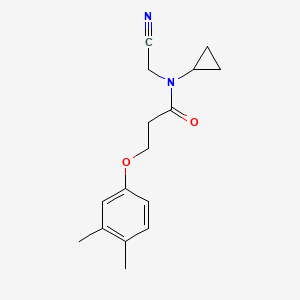
![3-(1-([1,1'-Biphenyl]-3-ylsulfonyl)pyrrolidin-3-yl)oxazolidin-2-one](/img/structure/B2398172.png)
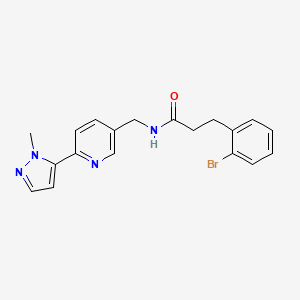
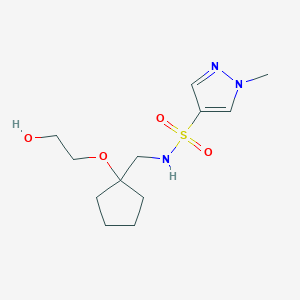
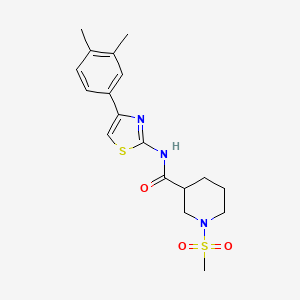
![N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2398182.png)
![6-methyl-5-(2-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2398183.png)
![2,6-difluoro-N-[(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2398184.png)

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)
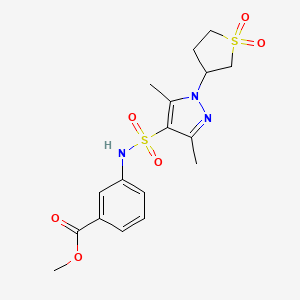
![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)
![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)
